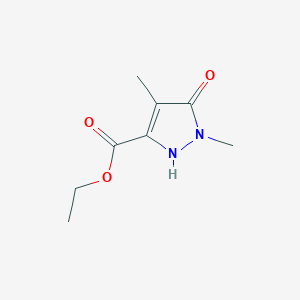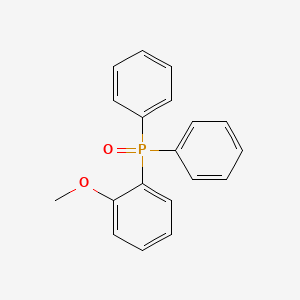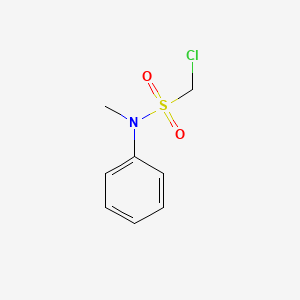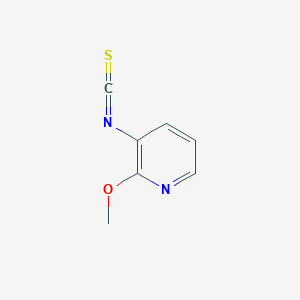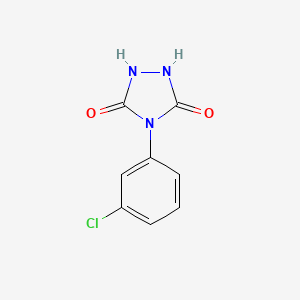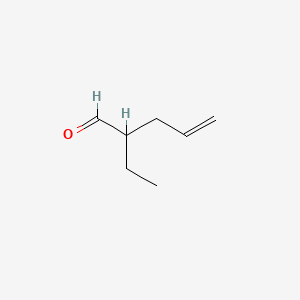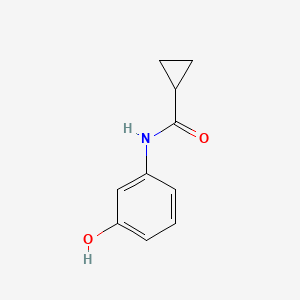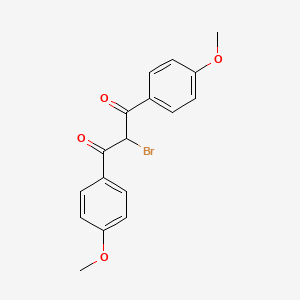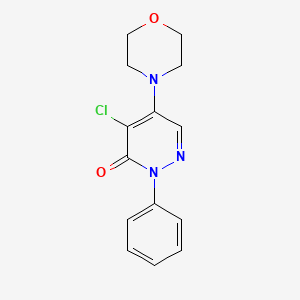
4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one typically involves the reaction of a chlorinated pyridazine derivative with morpholine and a phenyl group. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile, and the reaction may be catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholino group.
Reduction: Reduction reactions could target the pyridazine ring or the phenyl group.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups in place of the chloro group.
科学研究应用
Chemistry
In chemistry, 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds in the pyridazine family are often studied for their potential as enzyme inhibitors or receptor antagonists. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
作用机制
The mechanism of action for 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved would be specific to the target and the biological context.
相似化合物的比较
Similar Compounds
4-chloro-2-phenylpyridazin-3(2H)-one: Lacks the morpholino group, which might affect its biological activity.
5-morpholino-2-phenylpyridazin-3(2H)-one: Lacks the chloro group, potentially altering its reactivity.
4-chloro-5-morpholino-2-methylpyridazin-3(2H)-one: Has a methyl group instead of a phenyl group, which could influence its chemical properties.
Uniqueness
The presence of both the chloro and morpholino groups in 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one makes it unique in terms of its reactivity and potential biological activity. These functional groups can significantly influence the compound’s interactions with biological targets and its overall chemical behavior.
属性
CAS 编号 |
5273-13-2 |
|---|---|
分子式 |
C14H14ClN3O2 |
分子量 |
291.73 g/mol |
IUPAC 名称 |
4-chloro-5-morpholin-4-yl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C14H14ClN3O2/c15-13-12(17-6-8-20-9-7-17)10-16-18(14(13)19)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI 键 |
RUSJPPATRXXNQO-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
规范 SMILES |
C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Key on ui other cas no. |
5273-13-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



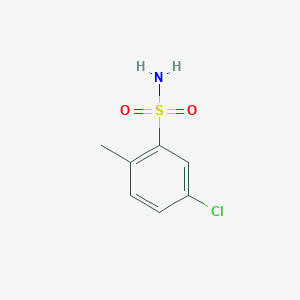
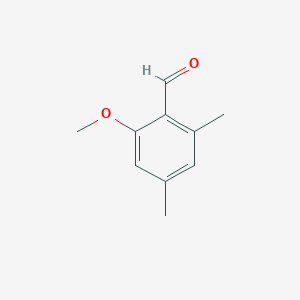
![2-[(4-Methylphenyl)methoxy]acetic acid](/img/structure/B3053203.png)
![4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B3053204.png)

